Synthesis Methods
The synthesis of {3-[3-(Trifluoromethyl)phenyl]oxetan-3-yl}methanamine can be achieved through several methods, primarily involving the construction of the oxetane ring followed by the introduction of the trifluoromethyl phenyl group and the amine functionality. Typical synthetic routes may include:
Technical Parameters
Key parameters during synthesis may include reaction temperature, time, solvent choice, and catalyst use, which are critical for optimizing yield and purity.
Structural Characteristics
The molecular structure of {3-[3-(Trifluoromethyl)phenyl]oxetan-3-yl}methanamine can be analyzed using various spectroscopic techniques:
The compound features a central oxetane ring with a trifluoromethyl-substituted phenyl group at one position and a methanamine substituent at another. The presence of fluorine atoms significantly influences both electronic properties and steric effects.
Reactivity Profile
{3-[3-(Trifluoromethyl)phenyl]oxetan-3-yl}methanamine can participate in various chemical reactions:
Technical Details
Parameters such as pH, temperature, and solvent can significantly influence these reactions' rates and outcomes.
Biological Activity Mechanism
The mechanism of action for {3-[3-(Trifluoromethyl)phenyl]oxetan-3-yl}methanamine is likely related to its interaction with biological targets such as enzymes or receptors. The trifluoromethyl group may enhance binding affinity due to increased lipophilicity and electron-withdrawing effects, facilitating interactions with hydrophobic pockets in proteins.
These properties affect its behavior in various applications, including solubility in biological systems.
Oxetanes have emerged as critical bioisosteres in medicinal chemistry due to their:
Taxol derivatives containing oxetane D-rings demonstrate tubulin-binding activity, though simplified analogs like the title compound require further exploration for oncological applications [4]. The primary amine in this scaffold enables rapid derivatization into amides, ureas, and imines, facilitating scaffold diversification during structure-activity relationship studies [2] [5].
The 3-(trifluoromethyl)phenyl group confers distinct advantages in molecular design:
Schreiner’s thiourea catalysts exemplify the trifluoromethylphenyl motif’s impact on bioactivity, where strong hydrogen-bond donation enables anion recognition in enzyme-mimetic systems [3].
Table 2: Physicochemical Properties of Key Analogues
Compound | Molecular Weight | logP (Calc.) | Polar Surface Area | Bioactivity Relevance |
---|---|---|---|---|
{3-[3-(Trifluoromethyl)phenyl]oxetan-3-yl}methanamine | 231.21 | 1.94 | 26.5 Ų | CNS penetration |
[3-(Trifluoromethyl)oxetan-3-yl]methanamine | 155.12 | 0.62 | 26.5 Ų | High solubility |
(4-(Oxetan-3-yloxy)-3-(trifluoromethyl)phenyl)methanamine | 247.21 | 2.15 | 52.3 Ų | Reduced passive diffusion |
The spatial proximity of oxetane and primary amine creates a multifunctional pharmacophore:
Synthetic routes leverage this synergy through reductive amination or oxetane ring formation from β-hydroxy amines. Patent WO2013169531 details a three-step synthesis from 3-(trifluoromethyl)benzaldehyde with oxetane formation via intramolecular Williamson ether synthesis (45% overall yield) [2].
Despite promising attributes, significant knowledge gaps exist:
Table 3: Comparative Analysis of Key Analogues and Derivatives
Structural Feature | Compound Example | Advantage | Limitation |
---|---|---|---|
Unsubstituted Oxetane-3-amine | [3-(Trifluoromethyl)oxetan-3-yl]methanamine (1501337-76-3) | Higher solubility (logP=0.62) | Reduced membrane permeability |
Ether-Linked Oxetane | (4-(Oxetan-3-yloxy)-3-(trifluoromethyl)phenyl)methanamine (1349717-67-4) | Enhanced metabolic stability | Increased PSA (52.3 Ų) limiting CNS access |
Meta-Substituted Phenyl | Title compound (959214-88-1) | Optimal logP/PSA balance for CNS drugs | Unknown in vivo clearance |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: